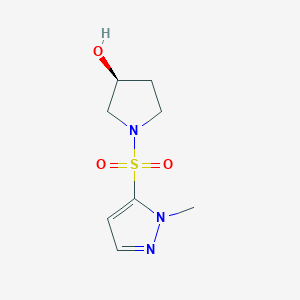![molecular formula C10H17N3O4S B6632098 2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid](/img/structure/B6632098.png)
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a butan-2-yl group, a 2-methylpyrazol-3-yl moiety, and a sulfonylamino linkage attached to an acetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 2-methylpyrazole ring. This can be achieved through the reaction of hydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions.
Sulfonylation: The 2-methylpyrazole is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Butan-2-yl Group: The butan-2-yl group is introduced via an alkylation reaction, typically using butan-2-yl bromide and a strong base such as sodium hydride.
Formation of the Acetic Acid Moiety: Finally, the sulfonylated pyrazole derivative is reacted with chloroacetic acid under basic conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safe handling of reagents and intermediates.
化学反応の分析
Types of Reactions
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in metabolic pathways.
Organic Synthesis:
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
作用機序
The mechanism of action of 2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The sulfonylamino group can form hydrogen bonds or ionic interactions with the target, while the pyrazole ring can participate in π-π stacking or hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]benzoic acid:
Uniqueness
2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the pyrazole and sulfonylamino groups allows for versatile interactions in biological systems and synthetic processes.
特性
IUPAC Name |
2-[butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4S/c1-4-8(2)13(7-10(14)15)18(16,17)9-5-6-11-12(9)3/h5-6,8H,4,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMTJKQTUUJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)S(=O)(=O)C1=CC=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(1,3-Thiazol-2-yl)propan-2-ylsulfamoyl]benzoic acid](/img/structure/B6632017.png)
![(2S)-2-[(3-ethyl-6-methylpyridazine-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6632034.png)
![3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile](/img/structure/B6632056.png)
![(2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6632059.png)
![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-4-methylpentan-1-ol](/img/structure/B6632065.png)
![4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid](/img/structure/B6632069.png)
![3-[2-[(2-Methylpyrazol-3-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B6632076.png)
![2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid](/img/structure/B6632077.png)
![2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide](/img/structure/B6632085.png)
![4-Methyl-2-[[(2-methylpyrazol-3-yl)sulfonylamino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6632092.png)

![2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-3-yl]ethanamine](/img/structure/B6632112.png)
![N-ethyl-N-[3-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]propyl]methanesulfonamide](/img/structure/B6632121.png)
![3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid](/img/structure/B6632124.png)
